molecular formula C20H23N3O4 B2826447 1-(2-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946220-09-3

1-(2-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2826447
CAS No.: 946220-09-3
M. Wt: 369.421
InChI Key: IXANUBHCINJNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a central urea linkage (-NH-C(=O)-NH-) connecting a 2-methoxyphenyl group and a pyrrolidinone-based substituent. The pyrrolidinone core (5-oxopyrrolidin-3-yl) is substituted with a 4-methoxyphenyl group at the N1 position and a methylene bridge (-CH2-) to the urea nitrogen.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-16-9-7-15(8-10-16)23-13-14(11-19(23)24)12-21-20(25)22-17-5-3-4-6-18(17)27-2/h3-10,14H,11-13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXANUBHCINJNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Urea Derivatives

The compound’s activity and physicochemical properties are highly dependent on substituent patterns. Key comparisons include:

Aromatic Substituents
  • 1-(4-Ethoxyphenyl)-3-[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]urea (CAS: 877640-52-3) Difference: Replaces the 2-methoxyphenyl group with a 4-ethoxyphenyl moiety. This substitution may reduce aqueous solubility but enhance CNS penetration .
  • Compounds from (e.g., Compound 1) Structure: 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea. Comparison: Incorporates halogenated (Cl, F) and dimethoxyphenyl groups. The electron-withdrawing chloro and fluoro substituents may enhance binding to targets requiring electron-deficient aromatic interactions, such as glucokinase activators .
Core Heterocycle Modifications
  • Pyrrolidinone vs. Piperidine/Pyridine Cores The 5-oxopyrrolidin-3-yl group in the target compound introduces a rigid, hydrogen-bond-accepting ketone, which may stabilize interactions with polar residues in enzyme active sites.

Pharmacological Implications

Physicochemical Properties

Compound Substituents logP (Predicted) Hydrogen Bond Acceptors Biological Activity
Target Compound 2-/4-Methoxyphenyl, pyrrolidinone ~2.1 5 Not reported
1-(4-Ethoxyphenyl)-... (CAS: 877640-52-3) 4-Ethoxyphenyl, pyrrolidinone ~2.8 5 Not reported
, Compound 1 3-Cl-2-F-phenoxy, 2,4-dimethoxyphenyl ~3.5 7 Glucokinase activation
, Example 2-Hydroxymethylphenyl, trifluoromethoxy ~1.9 6 Antiepileptic

Predicted logP values calculated using fragment-based methods.

Structural Insights from Crystallography

The planar urea linkage and orientation of methoxy groups in the target compound likely influence packing in crystal lattices and interaction with biological targets .

Q & A

Q. What are the key steps in synthesizing 1-(2-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea?

The synthesis typically involves:

  • Pyrrolidinone ring formation : Cyclization of precursors like γ-keto esters or amines under acidic/basic conditions.
  • Substituent introduction : Electrophilic aromatic substitution to add methoxyphenyl groups.
  • Urea moiety assembly : Reaction of an isocyanate intermediate with a primary amine (e.g., via Curtius rearrangement or carbodiimide coupling) . Optimization of solvent (e.g., DMF, acetonitrile) and catalysts (e.g., triethylamine) is critical for yield enhancement .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and connectivity. For example, methoxy protons appear as singlets near δ 3.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak matching theoretical mass).
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable using reverse-phase C18 columns with UV detection .

Q. What spectroscopic techniques are essential for characterizing its stability under varying pH conditions?

  • UV-Vis Spectroscopy : Monitors absorbance shifts indicative of degradation.
  • Infrared (IR) Spectroscopy : Detects changes in functional groups (e.g., urea carbonyl at ~1650 cm1^{-1}) under acidic/basic conditions .
  • Stability studies : Incubate the compound in buffers (pH 3–9) and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Flow chemistry : Enhances scalability and reduces side reactions (e.g., by controlling residence time and temperature) .
  • Catalyst screening : Palladium or copper catalysts may improve coupling efficiency in aryl group introductions .
  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., solvent polarity, stoichiometry) reduces trial runs .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

  • Comparative SAR studies : Test analogs with substituent variations (e.g., ethoxy vs. methoxy groups) to identify critical pharmacophores .
  • Molecular docking : Computational modeling predicts binding affinities to targets like kinases or GPCRs, explaining activity differences .
  • Dose-response assays : IC50_{50} values from enzyme inhibition studies clarify potency variations .

Q. How can researchers design experiments to elucidate its mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure substrate conversion rates (e.g., using fluorogenic substrates) to determine inhibition type (competitive/non-competitive) .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to purified enzymes.
  • Gene expression profiling : RNA-seq identifies downstream pathways affected by treatment .

Q. What methodologies validate the compound’s potential as a therapeutic agent in preclinical models?

  • In vitro toxicity screening : Use HEK293 or HepG2 cells to assess cytotoxicity (CC50_{50}) via MTT assays .
  • Pharmacokinetic studies : Administer the compound in rodent models and measure plasma half-life using LC-MS/MS .
  • Xenograft models : Evaluate tumor growth inhibition in cancer models, comparing efficacy to standard therapies .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting data on the compound’s solubility and bioavailability?

  • Solubility assays : Use shake-flask methods with HPLC quantification in solvents (e.g., PBS, DMSO).
  • Permeability studies : Caco-2 cell monolayers predict intestinal absorption (Papp_{app} values) .
  • Co-solvent screening : Additives like cyclodextrins or surfactants (e.g., Tween-80) improve aqueous solubility .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and final product .
  • Stability-indicating methods : Accelerated degradation studies identify impurity sources .

Q. How can computational methods guide the optimization of its pharmacokinetic properties?

  • QSAR modeling : Predicts logP, solubility, and metabolic stability based on structural descriptors .
  • ADMET profiling : Tools like SwissADME estimate absorption, distribution, and toxicity risks .
  • Molecular dynamics simulations : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.